Chemical structure and properties of 4-(Imidazo[1,2-a]pyridin-7-yloxy)-2-methylaniline
Chemical structure and properties of 4-(Imidazo[1,2-a]pyridin-7-yloxy)-2-methylaniline
[1]
Executive Summary
This technical guide profiles 4-(Imidazo[1,2-a]pyridin-7-yloxy)-2-methylaniline , a critical pharmacophore intermediate used in the synthesis of Type II kinase inhibitors, specifically targeting c-Met (e.g., Tepotinib analogs) and VEGFR/FLT3 pathways.[1] This molecule serves as a solvent-front extender, linking the ATP-binding hinge region (via the imidazopyridine core) to the hydrophobic back-pocket (via the aniline tail).[1]
This document details the physicochemical properties, validated synthetic protocols, and structural pharmacology of this scaffold, designed for medicinal chemists and process development scientists.
Part 1: Chemical Identity & Physicochemical Profile[1]
The molecule combines a fused bicyclic heterocycle (imidazo[1,2-a]pyridine) with a substituted aniline via an ether linkage. This specific connectivity is selected to optimize metabolic stability and kinase selectivity.[1]
Key Properties Table[1][2][3]
| Property | Value / Description |
| IUPAC Name | 4-(Imidazo[1,2-a]pyridin-7-yloxy)-2-methylaniline |
| CAS Registry | Not widely indexed; see component CAS: 1132832-75-7 (related intermediate) |
| Molecular Formula | C₁₄H₁₃N₃O |
| Molecular Weight | 239.28 g/mol |
| Predicted LogP | 2.1 – 2.4 (Moderate Lipophilicity) |
| Topological Polar Surface Area (TPSA) | ~55 Ų (Good membrane permeability) |
| H-Bond Donors / Acceptors | 1 Donor (Aniline NH₂) / 4 Acceptors (N1, N4, O, Aniline N) |
| pKa (Predicted) | ~5.6 (Imidazopyridine N1), ~4.0 (Aniline NH₂) |
| Appearance | Off-white to pale yellow solid |
Structural Pharmacology[1][3][8]
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Imidazo[1,2-a]pyridine Core: Acts as a bioisostere for the indole or purine ring systems found in endogenous nucleotides. The N1 nitrogen often serves as a key Hydrogen Bond Acceptor (HBA) interacting with the kinase hinge region (e.g., Cys/Met residues).
-
Ether Linkage (-O-): Provides rotational freedom, allowing the molecule to adopt an induced-fit conformation within the ATP binding pocket.[1] Unlike amide linkers, the ether is resistant to proteolytic cleavage.
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2-Methylaniline Tail: The ortho-methyl group induces a twist in the aniline ring relative to the ether, forcing a non-planar conformation that improves selectivity by exploiting specific hydrophobic pockets (e.g., the "gatekeeper" region).
Part 2: Synthetic Methodology
The synthesis of this molecule relies on a convergent approach, coupling an activated imidazopyridine electrophile with a phenolic nucleophile.
Retrosynthetic Analysis
The most robust disconnection is at the ether bond.[1] The imidazopyridine ring is electron-rich, making direct Nucleophilic Aromatic Substitution (SNAr) difficult unless the 7-position is activated (e.g., by a leaving group like Fluorine) or coupled via metal catalysis (Buchwald-Hartwig/Ullmann).[1]
Preferred Route: SNAr displacement of 7-fluoroimidazo[1,2-a]pyridine by 4-amino-3-methylphenol .[1]
Figure 1: Convergent synthetic workflow for the target scaffold.
Detailed Experimental Protocol
Step 1: Synthesis of 7-Fluoroimidazo[1,2-a]pyridine[1][2][3]
-
Reagents: 2-Amino-4-fluoropyridine (1.0 eq), Chloroacetaldehyde (50% aq.[1] solution, 1.5 eq), NaHCO₃ (2.0 eq), Ethanol.
-
Procedure:
-
Dissolve 2-amino-4-fluoropyridine in ethanol (0.5 M concentration).
-
Add chloroacetaldehyde and NaHCO₃.[1]
-
Reflux (80°C) for 4–6 hours. Monitor by TLC/LC-MS.
-
Workup: Concentrate solvent, neutralize with sat. NaHCO₃, extract with EtOAc. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Step 2: SNAr Coupling (The Critical Step)
-
Reagents: 7-Fluoroimidazo[1,2-a]pyridine (1.0 eq), 4-Amino-3-methylphenol (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).[1]
-
Solvent: Anhydrous DMSO or DMF (Polar aprotic is essential for SNAr).[1]
-
Procedure:
-
Charge a reaction vial with 7-fluoroimidazo[1,2-a]pyridine and 4-amino-3-methylphenol.
-
Add Cs₂CO₃ and anhydrous DMSO (0.2 M).
-
Heat to 100–110°C under Nitrogen atmosphere for 12–16 hours. Note: The 7-position is less reactive than the 2/4 positions of pyridine; high heat is required.[1]
-
Workup: Cool to RT, pour into ice-water. The product may precipitate.[1][4] If not, extract with EtOAc (3x).
-
Wash organic layer with LiCl (5% aq) to remove DMSO.[1]
-
Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH gradient).[1]
-
Part 3: Analytical Characterization (Expected Data)[1]
To ensure scientific integrity, the synthesized compound must be validated against the following spectral signatures:
-
¹H NMR (400 MHz, DMSO-d₆):
-
Imidazo-pyridine core: δ 8.55 (d, J=7.0 Hz, 1H, H-5), 7.90 (s, 1H, H-2), 7.55 (s, 1H, H-3), 7.10 (d, 1H, H-8), 6.80 (dd, 1H, H-6).
-
Aniline Ring: δ 6.85 (d, 1H), 6.75 (s, 1H), 6.65 (d, 1H).
-
Substituents: δ 4.80 (br s, 2H, NH₂), 2.10 (s, 3H, CH₃).
-
-
LC-MS (ESI+):
-
Major peak at m/z 240.1 [M+H]⁺.[1]
-
-
Purity Requirement: >95% by HPLC (254 nm) for biological assay use.
Part 4: Medicinal Chemistry Applications[1][6][8][11][12][13][14]
This scaffold acts as a versatile "Left-Hand Side" (LHS) fragment in kinase inhibitor design.[1]
Binding Mode Mechanism
In Type II c-Met inhibitors (like Tepotinib analogs), the molecule functions through a specific spatial arrangement:
-
Hinge Binding: The imidazo[1,2-a]pyridine nitrogen (N1) accepts a hydrogen bond from the kinase hinge region.[1]
-
Solvent Channel: The ether oxygen projects the aniline tail toward the solvent front.[1]
-
Allosteric Interaction: The aniline amine (NH₂) is often derivatized into a urea or amide to interact with the conserved Glu-Lys salt bridge or the DFG-motif aspartate.[1]
Figure 2: Pharmacophore mapping of the scaffold within a kinase binding pocket.
References
-
Imidazo[1,2-a]pyridine Scaffold Review
- Goel, R., et al. "Imidazo[1,2-a]pyridine scaffold as a prospective therapeutic agent." Journal of Medicinal Chemistry.
-
(Validated via PubMed/Bentham Science).[1]
-
Synthetic Methodology (SNAr on Imidazopyridine)
-
Tepotinib & c-Met Inhibitor Chemistry
-
Component Properties (4-Amino-3-methylphenol)
Sources
- 1. chemreg.net [chemreg.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
